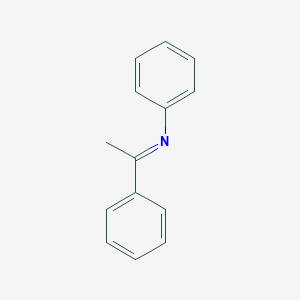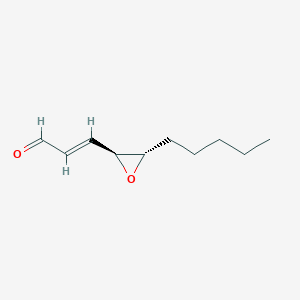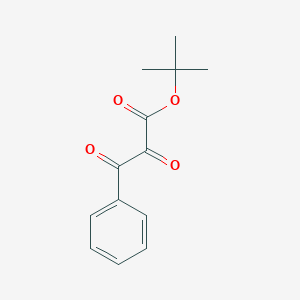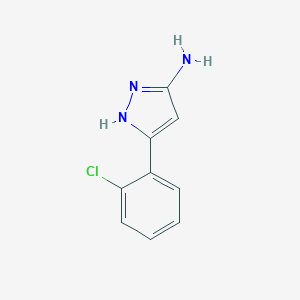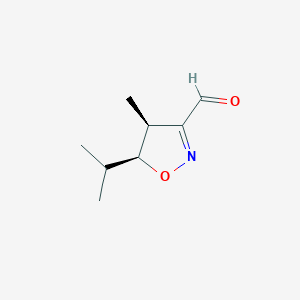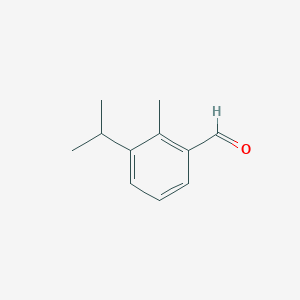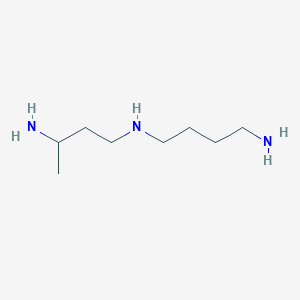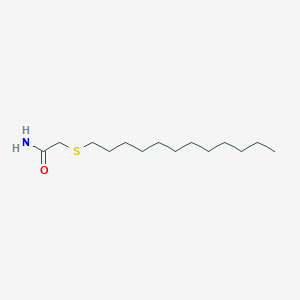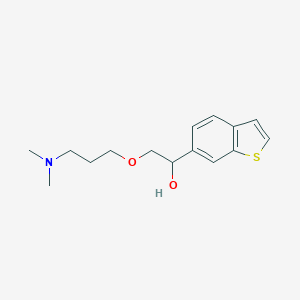
N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine, also known as PABA-ACA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the family of acridine derivatives, which have been shown to possess antitumor activity.
Mécanisme D'action
The exact mechanism of action of N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine is not fully understood, but it is believed to involve DNA intercalation and inhibition of topoisomerase II activity. These actions ultimately lead to DNA damage and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine has been shown to induce a variety of biochemical and physiological effects in cancer cells. These include DNA damage, cell cycle arrest, and apoptosis. N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine has also been shown to inhibit the growth and proliferation of cancer cells by inducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine in lab experiments is its potent antitumor activity. This makes it an ideal compound for studying the mechanisms of action of anticancer agents. However, one limitation of using N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine. One direction is to investigate the potential use of N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine in combination with other anticancer agents to enhance its antitumor activity. Another direction is to explore the use of N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine in the treatment of other diseases, such as parasitic infections. Finally, further studies are needed to fully understand the mechanisms of action of N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine involves the reaction of 9-acridinamine with 4-(Bis(2-chloroethyl)amino)phenylthiourea in the presence of sodium hydroxide. The resulting compound is then purified using column chromatography. The yield of the synthesis is typically around 50%.
Applications De Recherche Scientifique
N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the antitumor activity of N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine in animal models of cancer.
Propriétés
Numéro CAS |
130031-49-1 |
|---|---|
Nom du produit |
N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine |
Formule moléculaire |
C26H27Cl2N3S |
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
N-[3-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylpropyl]acridin-9-amine |
InChI |
InChI=1S/C26H27Cl2N3S/c27-14-17-31(18-15-28)20-10-12-21(13-11-20)32-19-5-16-29-26-22-6-1-3-8-24(22)30-25-9-4-2-7-23(25)26/h1-4,6-13H,5,14-19H2,(H,29,30) |
Clé InChI |
FSJFMSCJJZGVHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCSC4=CC=C(C=C4)N(CCCl)CCCl |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCSC4=CC=C(C=C4)N(CCCl)CCCl |
Autres numéros CAS |
130031-49-1 |
Synonymes |
N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



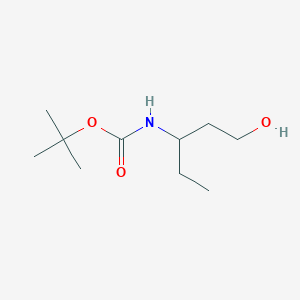
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)
